molecular formula C11H10ClN3S B2605327 5-[(4-Chlorophenyl)sulfanyl]-4-methyl-2-pyrimidinylamine CAS No. 338417-76-8

5-[(4-Chlorophenyl)sulfanyl]-4-methyl-2-pyrimidinylamine

Cat. No.: B2605327
CAS No.: 338417-76-8
M. Wt: 251.73
InChI Key: JOTZZUHYHDACHR-UHFFFAOYSA-N
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Description

5-[(4-Chlorophenyl)sulfanyl]-4-methyl-2-pyrimidinylamine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a 4-chlorophenyl group attached to a sulfanyl group, which is further connected to a pyrimidine ring substituted with a methyl group and an amine group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Chlorophenyl)sulfanyl]-4-methyl-2-pyrimidinylamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzenethiol and a suitable leaving group on the pyrimidine ring.

    Methylation: The methyl group can be introduced through an alkylation reaction using methyl iodide or a similar methylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Chlorophenyl)sulfanyl]-4-methyl-2-pyrimidinylamine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-[(4-Chlorophenyl)sulfanyl]-4-methyl-2-pyrimidinylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-[(4-Chlorophenyl)sulfanyl]-4-methyl-2-pyrimidinylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
  • 4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol

Uniqueness

5-[(4-Chlorophenyl)sulfanyl]-4-methyl-2-pyrimidinylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrimidine ring, along with the 4-chlorophenyl and sulfanyl groups, allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in scientific research.

Properties

IUPAC Name

5-(4-chlorophenyl)sulfanyl-4-methylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3S/c1-7-10(6-14-11(13)15-7)16-9-4-2-8(12)3-5-9/h2-6H,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTZZUHYHDACHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1SC2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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